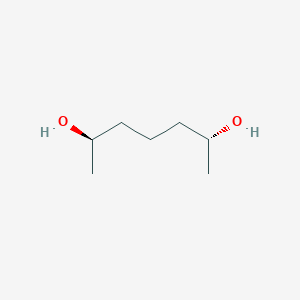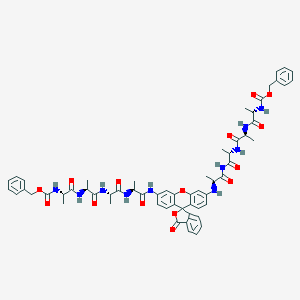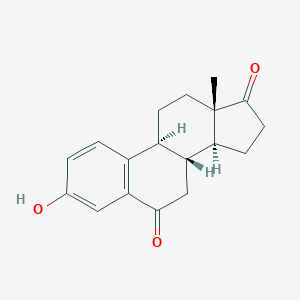
6-Ketoöstron
Übersicht
Beschreibung
6-Ketoestrone is not directly mentioned in the provided papers; however, the papers do discuss related compounds and synthetic methods that could be relevant to the study of 6-ketoestrone. For instance, the synthesis of 18-hydroxyestrone, a structurally related compound to estrone, is described, which could provide insights into the synthesis of 6-ketoestrone derivatives . Additionally, the papers discuss various synthetic strategies and chemical reactions that could be applicable to the synthesis and modification of 6-ketoestrone, such as the organocatalytic asymmetric 1,6-additions of beta-ketoesters , and the synthesis of 6-substituted-4-hydroxy-2-pyridinones .
Synthesis Analysis
The synthesis of related compounds involves several innovative approaches that could be adapted for the synthesis of 6-ketoestrone. For example, the synthesis of ketolides, which are 3-oxo-6-O-methylerythromycin derivatives, involves the introduction of a keto function and further modifications of the macrolactone backbone . Similarly, the synthesis of 6-substituted-4-hydroxy-2-pyridinones via intramolecular ketene trapping could potentially be applied to the synthesis of 6-ketoestrone analogs . The formal synthesis of 18-hydroxyestrone also provides a method that could be relevant for synthesizing 6-ketoestrone, as it involves the preparation of intermediates that are structurally similar to estrone .
Molecular Structure Analysis
While the molecular structure of 6-ketoestrone is not directly analyzed in the papers, the structural analyses of related compounds could provide valuable information. For instance, the organocatalytic asymmetric 1,6-additions to electron-poor dienes described in the papers could help in understanding the stereochemistry and molecular interactions of 6-ketoestrone derivatives . The synthesis of estrone variants based on 6-methoxy-1-vinyl-2-naphthol also involves structural considerations that could be relevant to the molecular structure of 6-ketoestrone .
Chemical Reactions Analysis
The papers describe several chemical reactions that could be relevant to the study of 6-ketoestrone. The ketolides paper discusses the antibacterial activity of the synthesized compounds, which suggests that modifications to the 6-position of erythromycin derivatives can lead to significant biological activity . This could imply that similar modifications to 6-ketoestrone might also affect its biological properties. The organocatalytic asymmetric 1,6-additions of beta-ketoesters and glycine imine provide a method for introducing chirality and functional groups into compounds, which could be useful for modifying 6-ketoestrone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-ketoestrone are not directly discussed in the papers. However, the synthesis and study of related compounds, such as ketolides and estrone derivatives, involve considerations of solubility, reactivity, and stability that could be extrapolated to 6-ketoestrone . The antibacterial activity of ketolides also suggests that the introduction of a keto function at specific positions can significantly alter the biological properties of a compound .
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Verbesserung der Phytoremediation
6-Ketoöstron wurde auf seine Rolle bei der Verbesserung der Phytoremediation untersucht, insbesondere im Zusammenhang mit Schwermetalltoxizität in Pflanzen. Forschungsergebnisse deuten darauf hin, dass bestimmte Brassinosteroide vom Ketontyp, zu denen auch this compound gehört, in Kombination mit Zitronensäure, einem Metallchelatoren, die Cadmiumtoxizität in Brassica juncea-Sämlingen verringern können . Diese gemeinsame Anwendung verstärkt das antioxidative Abwehrsystem der Pflanzen und verbessert so ihr Wachstum und ihre Cadmium-Anreicherungskapazität für bessere Phytoremediationsergebnisse.
Medizin: Inhibitor der Enzymaktivität
Im medizinischen Bereich ist this compound für sein Potenzial als Inhibitor der 17beta-Hydroxysteroid-Dehydrogenase Typ 1 bekannt, einem Enzym, das an der Steroidhormonbiosynthese beteiligt ist . Diese Eigenschaft ist bedeutsam für die Entwicklung von Therapeutika, die auf hormonelle Signalwege abzielen, insbesondere bei Krankheiten wie Brustkrebs, bei denen Östrogenspiegel eine entscheidende Rolle spielen.
Landwirtschaft: Pflanzenwachstumsregulation
Die landwirtschaftliche Anwendung von this compound beinhaltet seine Verwendung als Pflanzenwachstumsregulator. Es ist bekannt, dass es verschiedene physiologische Prozesse in Pflanzen beeinflusst, darunter Wachstum, Entwicklung und Reaktion auf Umweltstress. Die Rolle der Verbindung bei der Modulation der Pflanzenhormonaktivität könnte entscheidend sein, um die Widerstandsfähigkeit von Nutzpflanzen gegenüber dem Klimawandel zu verbessern und die landwirtschaftliche Nachhaltigkeit zu erhöhen .
Materialwissenschaften: Biochemische Produktion
In der Materialwissenschaft werden die biochemischen Eigenschaften von this compound für die Synthese von hochwertigen Laborchemikalien und Biochemicals genutzt. Seine genaue Rolle in diesem Bereich ist nicht umfassend dokumentiert, aber es wird wahrscheinlich bei der Produktion komplexer organischer Verbindungen aufgrund seiner strukturellen Spezifität und Reaktivität eingesetzt .
Biochemie-Forschung: Studien zu Stoffwechselwegen
This compound wird in der biochemischen Forschung verwendet, um Stoffwechselwege zu untersuchen, insbesondere solche, die Steroide und Hormone betreffen. Sein Vorkommen in verschiedenen biochemischen Assays hilft, die komplexen Wege der Hormonbiosynthese und des Metabolismus zu verstehen .
Pharmakologie: Arzneimittelentwicklung
In der Pharmakologie erstrecken sich die Anwendungen von this compound auf die Arzneimittelentwicklung, wobei seine östrogenen Eigenschaften für die Formulierung von Arzneimitteln in Betracht gezogen werden, die Östrogenrezeptoren modulieren. Dies ist besonders relevant bei der Entwicklung von Behandlungen für Erkrankungen, die von Östrogenspiegeln beeinflusst werden, wie z. B. bestimmte Krebsarten und hormonelle Störungen .
Safety and Hazards
Wirkmechanismus
Target of Action
6-Ketoestrone primarily targets the human estrogen receptors, specifically Estrogen Receptor α and β subtypes . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
6-Ketoestrone interacts with its targets, the estrogen receptors, by binding to them. This binding can lead to the activation or repression of specific genes that are regulated by these receptors . The compound’s interaction with its targets can result in changes at the cellular level, influencing various physiological processes.
Biochemical Pathways
For instance, they can affect the estrogen catabolic pathways in certain bacteria
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514400 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476-34-2 | |
| Record name | 6-Ketoestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ketoestrone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?
A1: In this specific research [], 6-ketoestrone is not directly measured. Instead, a derivative of 6-ketoestrone, 6-ketoestrone 6-carboxymethyloxime (6-ketoestrone CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form 6-ketoestrone CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized 6-ketoestrone CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.
Q2: Are there any limitations to using this dipstick test based on 6-ketoestrone CMO-BSA?
A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




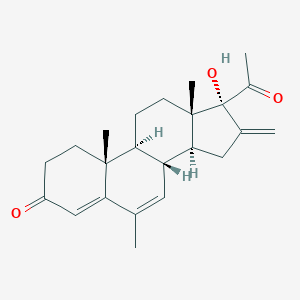



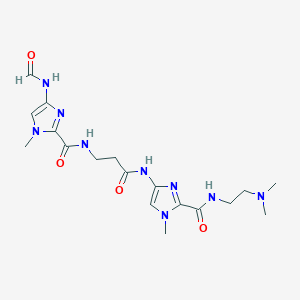

![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)



